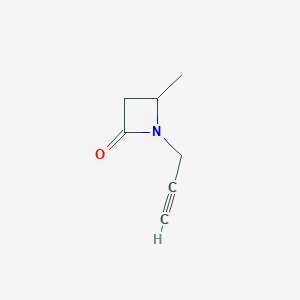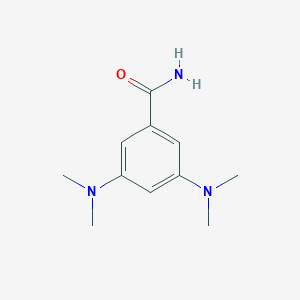![molecular formula C12H13ClN4 B037587 6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine CAS No. 112088-61-6](/img/structure/B37587.png)
6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- typically involves the reaction of 6-chloropyrimidine-4,5-diamine with (1R)-1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-N4-methyl-pyrimidine-4,5-diamine: This compound has a similar structure but with a methyl group instead of a phenylethyl group.
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine: Another similar compound with two methyl groups instead of a phenylethyl group.
Uniqueness
The uniqueness of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
112088-61-6 |
|---|---|
Formule moléculaire |
C12H13ClN4 |
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)17-12-10(14)11(13)15-7-16-12/h2-8H,14H2,1H3,(H,15,16,17)/t8-/m1/s1 |
Clé InChI |
DLNCMMJXFCBSMN-MRVPVSSYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



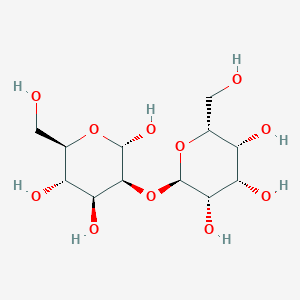

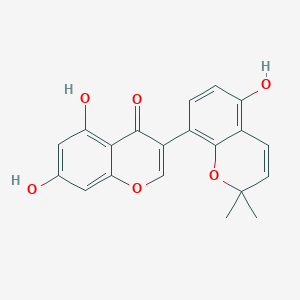
![7-(Methylthio)-1H-benzo[d]imidazole](/img/structure/B37514.png)
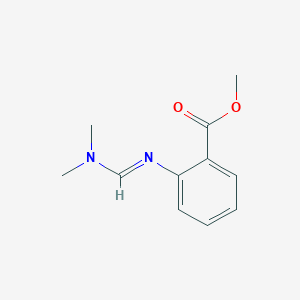
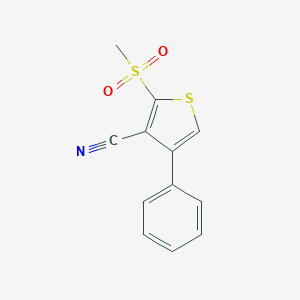
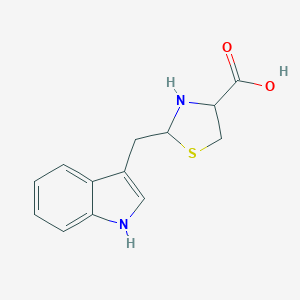
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)

